Cas no 2228053-49-2 (rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol)
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol
- EN300-1634431
- 2228053-49-2
-
- Inchi: 1S/C12H24O/c1-9(2)10(3)11-7-5-4-6-8-12(11)13/h9-13H,4-8H2,1-3H3/t10?,11-,12+/m0/s1
- InChI Key: WGDJXTWDQLBCGJ-GLXQMMQGSA-N
- SMILES: O[C@@H]1CCCCC[C@H]1C(C)C(C)C
Computed Properties
- Exact Mass: 184.182715385g/mol
- Monoisotopic Mass: 184.182715385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 20.2Ų
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1634431-0.05g |
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol |
2228053-49-2 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1634431-0.1g |
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol |
2228053-49-2 | 0.1g |
$1081.0 | 2023-06-04 | ||
| Enamine | EN300-1634431-0.25g |
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol |
2228053-49-2 | 0.25g |
$1131.0 | 2023-06-04 | ||
| Enamine | EN300-1634431-0.5g |
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol |
2228053-49-2 | 0.5g |
$1180.0 | 2023-06-04 | ||
| Enamine | EN300-1634431-1.0g |
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol |
2228053-49-2 | 1g |
$1229.0 | 2023-06-04 | ||
| Enamine | EN300-1634431-2.5g |
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol |
2228053-49-2 | 2.5g |
$2408.0 | 2023-06-04 | ||
| Enamine | EN300-1634431-5.0g |
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol |
2228053-49-2 | 5g |
$3562.0 | 2023-06-04 | ||
| Enamine | EN300-1634431-10.0g |
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol |
2228053-49-2 | 10g |
$5283.0 | 2023-06-04 | ||
| Enamine | EN300-1634431-50mg |
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol |
2228053-49-2 | 50mg |
$707.0 | 2023-09-22 | ||
| Enamine | EN300-1634431-100mg |
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol |
2228053-49-2 | 100mg |
$741.0 | 2023-09-22 |
rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol
Introduction to rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol (CAS No. 2228053-49-2)
Rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol, with the CAS number 2228053-49-2, is a chiral compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features and potential applications in pharmaceutical research. The compound's chiral centers and cycloheptane ring contribute to its diverse chemical properties and biological activities, making it a valuable candidate for various scientific investigations.
The chemical structure of rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol consists of a cycloheptane ring with a hydroxyl group at the 1-position and a 3-methylbutan-2-yl substituent at the 2-position. The racemic nature of this compound indicates that it is a mixture of two enantiomers, each with distinct stereochemical configurations. This racemic mixture can be separated into its enantiomeric forms using various chiral resolution techniques, such as chromatography or crystallization, which are essential for understanding the compound's biological activities.
In recent years, the study of chiral compounds has become increasingly important due to their significant role in drug development and biological processes. Chirality can profoundly influence the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. For instance, one enantiomer of a chiral drug may exhibit therapeutic effects while the other may be inactive or even toxic. Therefore, understanding the stereochemistry of compounds like rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol is crucial for optimizing their use in medicinal applications.
The synthesis of rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol has been explored through various synthetic routes. One common approach involves the use of organometallic reagents and catalytic asymmetric synthesis methods to achieve high enantioselectivity. These methods not only provide efficient access to the desired compound but also allow for the exploration of its structural derivatives, which can be further optimized for specific biological activities.
Recent research has highlighted the potential applications of rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol in various biological systems. Studies have shown that this compound exhibits moderate to strong activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary investigations have indicated that it may have anti-inflammatory properties, making it a promising candidate for further development in this area.
In the context of drug discovery, the ability to modulate specific biological targets is crucial. The cycloheptane ring and hydroxyl group in rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol provide multiple interaction points that can be exploited for binding to target proteins or receptors. This structural flexibility allows for the design of molecules with enhanced affinity and selectivity, which are key factors in developing effective therapeutic agents.
The pharmacokinetic properties of rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol have also been studied to understand its behavior in biological systems. Factors such as solubility, stability, and metabolic pathways are critical for determining the compound's bioavailability and efficacy. Research has shown that this compound exhibits favorable pharmacokinetic profiles, which support its potential use in preclinical and clinical studies.
To further validate the therapeutic potential of rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol, ongoing clinical trials are being conducted to assess its safety and efficacy in treating specific diseases. These trials involve rigorous testing protocols to ensure that the compound meets regulatory standards and can be safely administered to patients. The results from these trials will provide valuable insights into the compound's therapeutic window and potential side effects.
In conclusion, rac-(1R,2S)-2-(3-methylbutan-2-yl)cycloheptan-1-ol (CAS No. 2228053-49-2) is a promising chiral compound with diverse applications in medicinal chemistry and drug development. Its unique structural features and biological activities make it an attractive candidate for further research and optimization. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing our understanding of chiral molecules and their impact on human health.
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